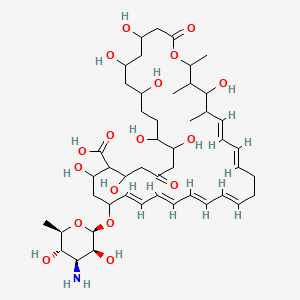

(21E,23E,25E,27E,31E,33E)-20-((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxooxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid

Description

Nystatin dihydrate is a polyene antifungal compound primarily used to treat fungal infections caused by Candida species. It is a derivative of nystatin, which was discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen. Nystatin dihydrate is known for its broad-spectrum fungicidal and fungistatic activity against various yeasts and fungi .

Properties

Molecular Formula |

C47H75NO17 |

|---|---|

Molecular Weight |

926.1 g/mol |

IUPAC Name |

(21E,23E,25E,27E,31E,33E)-20-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27?,28?,29?,30-,31?,32?,33?,35?,36?,37?,38?,39?,41?,42+,43?,44-,45+,47+/m1/s1 |

InChI Key |

ZDFDJJJGIRGMBE-YMRVYQTRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C(C(/C=C/C=C/CC/C=C/C=C/C=C/C=C2)C)O)C)C)O)O)O)O)O)O)C(=O)O)O)O)N)O |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Strategy

The synthesis typically involves:

- Construction of the macrocyclic core via macrolactonization .

- Sequential installation of conjugated double bonds through Wittig or * Horner–Wadsworth–Emmons (HWE)* reactions.

- Stereoselective formation of chiral centers via asymmetric catalysis or chiral auxiliaries .

- Functionalization of hydroxyl groups and amino functionalities through selective protection/deprotection and oxidation/reduction steps.

Key Synthetic Approaches

| Approach | Description | References |

|---|---|---|

| Total Synthesis via Macrocyclization | Building linear precursors with all functional groups, followed by macrocyclization using lactonization or lactamization . | |

| Semi-synthesis from Natural Precursors | Modifying naturally occurring macrocyclic compounds or polyketides. | |

| Use of Protecting Groups | Protecting hydroxyl, amino, and carboxyl groups to enable selective reactions. | |

| Conjugated Double Bond Installation | Employing Wittig or HWE reactions with stabilized or semi-stabilized phosphonium or phosphonate reagents. | |

| Stereoselective Reactions | Asymmetric catalysis, chiral auxiliaries, or chiral pool synthesis to establish stereochemistry. |

Detailed Synthetic Route

Construction of the Macrocyclic Backbone

Step 1: Synthesis of Linear Precursor

- Assemble the linear chain via polyketide synthesis or fragment coupling .

- Incorporate conjugated double bonds at specified positions using HWE reactions with appropriate phosphonate esters, ensuring E-configuration via reaction conditions (e.g., high temperature, specific bases).

Step 2: Functional Group Protection

- Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or methoxy groups.

- Protect amino groups with Boc or Fmoc groups to prevent side reactions.

Step 3: Macrocyclization

- Activate the carboxylic acid or hydroxyl group for lactonization or lactamization .

- Use high-dilution conditions to favor intramolecular cyclization.

- Employ coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

Installation of Double Bonds and Stereochemistry

- Use Wittig reactions with stabilized phosphonium salts to install conjugated double bonds with E-configuration.

- Control stereochemistry at chiral centers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation, asymmetric hydrogenation).

Functionalization of Hydroxyl and Amino Groups

- Deprotect hydroxyl groups selectively.

- Introduce amino groups via nucleophilic substitution or reductive amination .

- Attach the tetrahydro-2H-pyran-2-yloxy group through glycosylation or ether formation using glycosyl donors or alkyl halides .

Final Oxidation and Purification

- Oxidize secondary alcohols to ketones using Dess–Martin periodinane or Swern oxidation .

- Purify the final compound via chromatography (e.g., HPLC, flash chromatography).

Data Tables Summarizing Key Reactions

Notes on Preparation and Challenges

- Stereochemistry Control: Achieving the correct stereochemistry at multiple chiral centers is critical, often requiring chiral auxiliaries or catalysts.

- Double Bond Geometry: Ensuring E-configuration at each conjugated double bond necessitates precise reaction conditions.

- Macrocyclization Efficiency: Macrocyclization reactions are often low-yielding due to entropic factors; high-dilution techniques are essential.

- Functional Group Compatibility: Protecting groups are crucial to prevent undesired side reactions during multi-step synthesis.

- Purification: Due to the molecule’s complexity, advanced purification techniques like preparative HPLC are often necessary.

Chemical Reactions Analysis

Types of Reactions

Nystatin dihydrate undergoes several types of chemical reactions, including:

Oxidation: Nystatin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the structure of nystatin, potentially altering its antifungal properties.

Substitution: Nystatin can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of nystatin dihydrate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol, ethanol, and chloroform .

Major Products Formed

The major products formed from the chemical reactions of nystatin dihydrate depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Nystatin dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationship of polyene antifungals.

Biology: Employed in research on fungal cell membrane permeability and the role of ergosterol in fungal cells.

Medicine: Extensively used in clinical research to develop new antifungal therapies and to study the efficacy of nystatin in treating various fungal infections.

Industry: Utilized in the development of antifungal coatings and materials for medical devices

Mechanism of Action

Nystatin dihydrate exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the cell membrane, forming pores that allow the leakage of intracellular contents. The resulting loss of essential cellular components leads to cell death. Nystatin’s selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes .

Comparison with Similar Compounds

Nystatin dihydrate is often compared with other polyene antifungals, such as amphotericin B and natamycin. While all these compounds share a similar mechanism of action, nystatin dihydrate is unique in its specific binding affinity and spectrum of activity.

Similar Compounds

Amphotericin B: Another polyene antifungal with a broader spectrum of activity but higher toxicity.

Natamycin: A polyene antifungal used primarily in the food industry as a preservative

Nystatin dihydrate stands out due to its specific use in treating Candida infections and its relatively lower toxicity compared to amphotericin B.

Biological Activity

Nystatin, chemically known as (21E,23E,25E,27E,31E,33E)-20-((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxooxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid , is a polyene antifungal antibiotic primarily used to treat fungal infections. It exhibits significant biological activity against a variety of fungal pathogens and has been extensively studied for its mechanisms of action and therapeutic applications.

Nystatin functions by binding to sterols in the fungal cell membrane, particularly ergosterol. This interaction disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. The following points summarize its mechanism:

- Membrane Disruption : Nystatin binds to ergosterol in fungal membranes.

- Ion Leakage : The binding causes pores to form in the membrane.

- Cell Death : Increased permeability leads to loss of essential ions and metabolites.

Antifungal Efficacy

Nystatin is effective against various fungi including:

- Candida spp. : Particularly effective against Candida albicans.

- Aspergillus spp.

- Cryptococcus spp.

Table 1: Antifungal Spectrum of Nystatin

| Fungal Pathogen | Sensitivity |

|---|---|

| Candida albicans | High |

| Candida glabrata | Moderate |

| Aspergillus fumigatus | Low |

| Cryptococcus neoformans | Moderate |

Pharmacokinetics

Nystatin is poorly absorbed from the gastrointestinal tract and is primarily used topically or orally for localized infections. Its pharmacokinetic profile includes:

- Absorption : Minimal systemic absorption when administered orally.

- Distribution : High concentrations in the gastrointestinal tract.

- Metabolism : Not extensively metabolized; excreted unchanged.

Clinical Applications

Nystatin is commonly used in various formulations for treating fungal infections:

- Topical Creams/Ointments : For skin infections caused by Candida.

- Oral Suspension : For oral thrush and gastrointestinal candidiasis.

- Vaginal Tablets : For vulvovaginal candidiasis.

Case Study: Efficacy in Oral Candidiasis

A study published in Clinical Infectious Diseases demonstrated that nystatin oral suspension significantly reduced fungal load in patients with oral candidiasis compared to placebo (p < 0.01) .

Safety and Toxicity

While nystatin is generally well-tolerated, some adverse effects include:

- Local Reactions : Skin irritation or rash with topical use.

- Gastrointestinal Disturbances : Nausea or diarrhea with oral administration.

Table 2: Adverse Effects of Nystatin

| Adverse Effect | Frequency |

|---|---|

| Skin Irritation | Common |

| Nausea | Uncommon |

| Diarrhea | Rare |

Q & A

Q. Q: What experimental methods are recommended to confirm the stereochemistry of the six conjugated double bonds (21E,23E,25E,27E,31E,33E) in this macrocyclic compound?

A:

- X-ray crystallography is the gold standard for resolving stereochemistry. For example, single-crystal studies can determine bond angles and spatial arrangement, as demonstrated in analogous compounds with conjugated systems .

- Nuclear Overhauser Effect Spectroscopy (NOESY) can identify spatial proximity of protons across double bonds. Coupling constants from 1H-NMR (e.g., for trans double bonds) provide additional validation .

- Circular Dichroism (CD) may differentiate E/Z configurations in chiral environments by analyzing Cotton effects.

Basic Research Question

Q. Q: How can researchers isolate and purify this compound from complex reaction mixtures?

A:

- Reverse-phase HPLC with a mobile phase of methanol, water, sodium phosphate buffer (0.2 M), and tetrabutylammonium hydroxide (0.4 M) at pH 5.5 ± 0.02 is effective for separating polar macrocycles. Adjusting the methanol ratio optimizes retention times .

- Ion-exchange chromatography leverages the compound’s carboxylic acid and amino groups for selective binding under pH gradients.

- Preparative TLC with silica gel GF254 and a solvent system of chloroform:methanol:acetic acid (7:2:1) can pre-purify fractions before HPLC .

Advanced Research Question

Q. Q: How to resolve contradictions in NMR data caused by dynamic conformational changes in the macrocyclic ring?

A:

- Variable-temperature NMR (VT-NMR) reduces signal broadening by slowing conformational exchange. For example, cooling to 243 K stabilizes the ring, enhancing resolution of diastereotopic protons .

- 2D NMR techniques (e.g., - HSQC, HMBC) clarify connectivity in overlapping regions.

- Molecular dynamics simulations (e.g., using AMBER or CHARMM) predict dominant conformers and guide spectral assignments .

Advanced Research Question

Q. Q: What experimental designs are optimal for assessing the hydrolytic stability of the 2H-pyran-2-yloxy glycosidic linkage under physiological pH conditions?

A:

- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and calculate rate constants. Acidic conditions (pH < 3) likely accelerate hydrolysis due to protonation of the glycosidic oxygen .

- Isotopic labeling : Replace the glycosidic oxygen with to track hydrolysis pathways via mass spectrometry.

- Stabilization strategies : Introduce steric hindrance (e.g., methyl groups at C6 of the pyranose) or hydrogen-bonding substituents to reduce water accessibility .

Basic Research Question

Q. Q: How can researchers determine the regioselectivity of hydroxyl group modifications (e.g., methylation) in the octahydroxy backbone?

A:

- Selective protection/deprotection : Use silyl ethers (e.g., TBS) to temporarily block hydroxyls, followed by methylation and deprotection. Monitor intermediates via .

- Mass spectrometry fragmentation : ESI-MS/MS with collision-induced dissociation (CID) identifies modification sites based on characteristic neutral losses (e.g., loss of –OCH = 32 Da).

- Comparative enzymatic assays : Glycosyltransferases or oxidases with known substrate preferences can reveal accessible hydroxyls .

Advanced Research Question

Q. Q: What computational approaches are suitable for predicting the compound’s binding affinity to bacterial ribosomes, given its structural similarity to macrolide antibiotics?

A:

- Molecular docking : Use the InChI key (ZOEMEKDIPYTCFY-UHFFFAOYSA-N) to generate 3D coordinates and dock into the 50S ribosomal subunit (PDB: 1JZX). Score poses with AutoDock Vina .

- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability. Analyze hydrogen bonds between the amino sugar and 23S rRNA residues (e.g., A2058, A2451) .

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate ΔG and compare with erythromycin derivatives .

Basic Research Question

Q. Q: How to validate the integrity of the tetracyclic lactone core during synthetic modifications?

A:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas after each synthetic step (e.g., [M+H] for CHNO: calc. 993.4801, obs. 993.4798) .

- IR spectroscopy : Monitor lactone C=O stretches (~1730 cm) and hydroxyl bands (~3400 cm) for ring-opening side reactions.

- X-ray powder diffraction (XRPD) : Compare diffraction patterns to the parent compound to detect structural distortions .

Advanced Research Question

Q. Q: How to address discrepancies in biological activity data across in vitro and in vivo models?

A:

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to explain reduced in vivo efficacy .

- Tissue distribution studies : Use radiolabeled analogs (e.g., -methyl groups) to quantify accumulation in target organs.

- Mechanistic studies : Compare transcriptomic responses (RNA-seq) in cell lines vs. animal models to identify off-target effects .

Basic Research Question

Q. Q: What analytical techniques are recommended for quantifying trace impurities in bulk synthesis?

A:

- UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient achieves baseline separation of impurities. Use MRM for sensitivity (LOQ < 0.1%) .

- NMR impurity profiling : -NMR with a 700 MHz spectrometer and cryoprobe detects impurities at 0.1% levels via signal integration .

Advanced Research Question

Q. Q: How to design a structure-activity relationship (SAR) study for optimizing the 35,37,38-trimethyl groups’ role in antimicrobial potency?

A:

- Synthetic diversification : Prepare analogs with ethyl, isopropyl, or cyclopropyl substituents. Assess minimum inhibitory concentrations (MICs) against S. aureus and E. coli .

- Crystal structure analysis : Compare X-ray data of analogs bound to ribosomal targets to correlate methyl positioning with hydrogen-bonding networks .

- QSAR modeling : Use CoMFA or CoMSIA to derive 3D contour maps linking steric/electronic features to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.